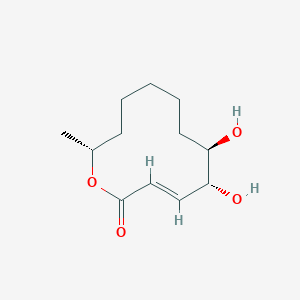
Cladospolide C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cladospolide C is a natural product found in Cladosporium tenuissimum with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
Synthesis Techniques
Cladospolide C has been synthesized using various techniques. Chou and Hou (2006) achieved the synthesis in eight steps, with a 5% total yield, utilizing methyl acrylate and other starting materials. They applied cross-metathesis reactions and Yamaguchi esterification (Chou & Hou, 2006). Sharma et al. (2006) reported the synthesis with a 4S,5S,11S-configuration, using methods like Evans aldol condensation and Jacobsen’s method to define the absolute stereochemistry of these natural products (Sharma, Reddy & Reddy, 2006). Datrika et al. (2019) used enantiopure (R)-γ–valerolactone for formal synthesis, highlighting stereoselective dihydroxylation and Wittig olefination as significant steps (Datrika et al., 2019).
Chemical Structure Elucidation
The chemical structure of various cladospolides, including Cladospolide C, has been a subject of research. Lu, Chen, and Hou (2009) conducted a study to confirm the stereochemistry of Cladospolide D, which is related to Cladospolide C, using asymmetric syntheses and spectroscopic data comparison (Lu, Chen & Hou, 2009).
Biological Activities
Plant Growth Retardant Activity
Fujii et al. (1995) isolated Cladospolide C from Cladosporium tenuissimum and found that Cladospolide B exhibited inhibitory effects on the shoot elongation of rice seedlings without damaging the cells. This suggests potential plant growth retardant activities for Cladospolide C as well (Fujii et al., 1995).
Lipid-Lowering Properties
Zhu et al. (2015) discovered lipid-lowering activities in compounds isolated from a soft coral-derived fungus, including Cladospolides E and F, indicating potential lipid-lowering properties for Cladospolide C as well (Zhu et al., 2015).
Eigenschaften
Produktname |
Cladospolide C |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
(3E,5R,6R,12R)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one |
InChI |
InChI=1S/C12H20O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-11,13-14H,2-6H2,1H3/b8-7+/t9-,10-,11-/m1/s1 |
InChI-Schlüssel |
PLHJPQNLCWFPFY-QMVIJHPZSA-N |
Isomerische SMILES |
C[C@@H]1CCCCC[C@H]([C@@H](/C=C/C(=O)O1)O)O |
Kanonische SMILES |
CC1CCCCCC(C(C=CC(=O)O1)O)O |
Synonyme |
cladospolide C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



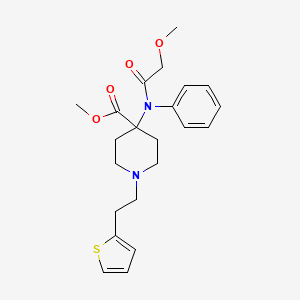
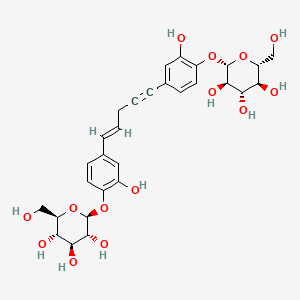
![(2R,3aR,7S,7aS)-7-hydroxy-2,5,7-trimethyl-3a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one](/img/structure/B1254759.png)
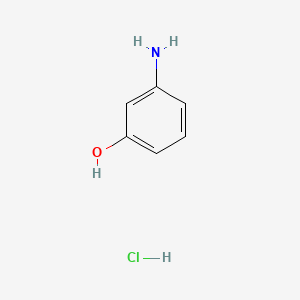
![(3R,4S,5S,6R,7R,9R,10Z,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1254764.png)
![(2S)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254766.png)
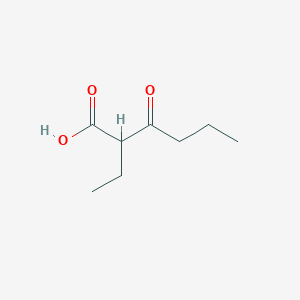
![(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate](/img/structure/B1254771.png)
![1-[(2-Hydroxyethoxy)methyl]-5-vinyluracil](/img/structure/B1254772.png)
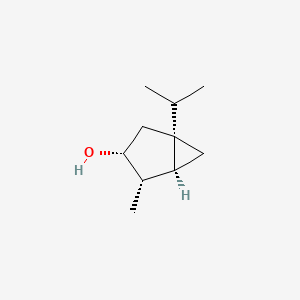
![(1R,2R,5S,7R)-9-Hydroxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione](/img/structure/B1254775.png)
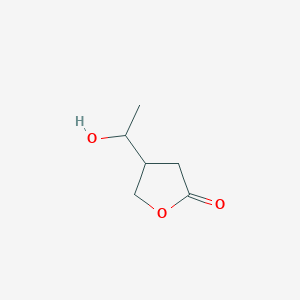
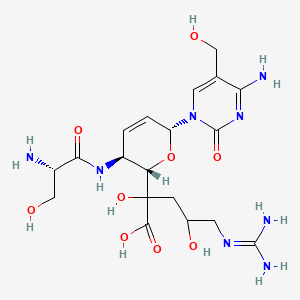
![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)